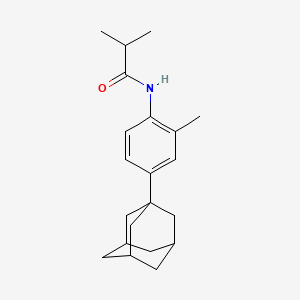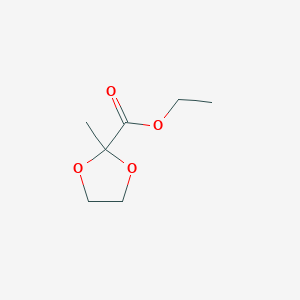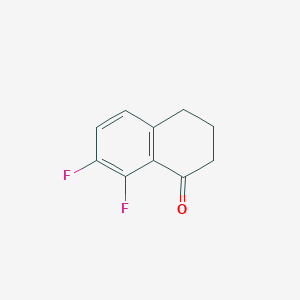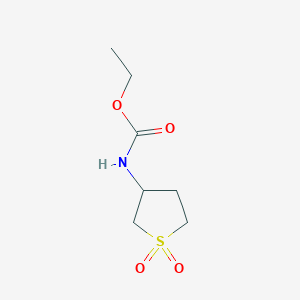![molecular formula C20H15N3O3S2 B12213834 N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B12213834.png)
N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable hydrazine derivative with carbon disulfide, followed by cyclization with an appropriate electrophile.
Introduction of Benzylsulfonyl Group: The benzylsulfonyl group is introduced through a sulfonation reaction, where benzyl chloride is reacted with sodium sulfite to form benzylsulfonic acid, which is then converted to its sulfonyl chloride derivative.
Coupling with Naphthalene-1-carboxamide: The final step involves coupling the benzylsulfonyl-thiadiazole intermediate with naphthalene-1-carboxamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Agriculture: The compound is explored for its insecticidal and herbicidal properties.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and inflammation.
Pathways: It modulates signaling pathways like the JAK/STAT pathway, leading to inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamides: Known for their insecticidal activities.
N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine derivatives: Studied for their anticancer properties.
Uniqueness
N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide is unique due to its specific structural features that confer distinct biological activities, making it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C20H15N3O3S2 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C20H15N3O3S2/c24-18(17-12-6-10-15-9-4-5-11-16(15)17)21-19-22-23-20(27-19)28(25,26)13-14-7-2-1-3-8-14/h1-12H,13H2,(H,21,22,24) |
InChI Key |
GLNSDOFIUUQAQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 6-methoxy-3-{[(7-methoxy-1-benzofuran-2-yl)carbonyl]amino}-1H-indole-2-carboxylate](/img/structure/B12213754.png)
![2-Chloro-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrazine](/img/structure/B12213759.png)

![6-benzyl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12213767.png)
![N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide](/img/structure/B12213779.png)
![8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one](/img/structure/B12213789.png)



![(2E)-3-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B12213827.png)
![2-[(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B12213840.png)
![N-[2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B12213851.png)
